molecular formula C22H21N5O B2801523 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1448128-73-1

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2801523
CAS RN: 1448128-73-1
M. Wt: 371.444
InChI Key: HDIRHWLNQNDUKZ-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a compound that contains an imidazo[1,2-a]pyridine core . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds can also be synthesized using solid support catalysts such as Al2O3 and TiCl4 . Another method involves treating 2-aminopyridines with α-haloketones in polar organic solvents . A more efficient method, particularly considering today’s environmental concerns combined with economic aspects, is a microwave-assisted solvent and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones .

Future Directions

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Future research could focus on developing more efficient methods for the synthesis of these compounds, particularly considering environmental concerns and economic aspects . Additionally, further exploration of the diverse bioactivity of these compounds could lead to the development of new therapeutic agents .

properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-16-20(14-24-27(16)18-7-3-2-4-8-18)22(28)26(17-10-11-17)15-19-13-23-21-9-5-6-12-25(19)21/h2-9,12-14,17H,10-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIRHWLNQNDUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(CC3=CN=C4N3C=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

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